molecular formula C20H23Cl2N3OS2 B2768012 N-(1,3-BENZOTHIAZOL-2-YL)-3-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE CAS No. 1215736-90-5

N-(1,3-BENZOTHIAZOL-2-YL)-3-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE

Cat. No.: B2768012
CAS No.: 1215736-90-5
M. Wt: 456.44
InChI Key: WCELQFQSMZNJLP-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-YL)-3-[(4-Chlorophenyl)Sulfanyl]-N-[2-(Dimethylamino)Ethyl]Propanamide Hydrochloride is a benzothiazole-derived propanamide featuring a 4-chlorophenyl sulfanyl substituent and a dimethylaminoethyl group, with a hydrochloride counterion. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, known for its role in kinase inhibition and antimicrobial activity . The 4-chlorophenyl sulfanyl group enhances lipophilicity and may influence binding to hydrophobic enzyme pockets, while the dimethylaminoethyl side chain likely improves solubility and cellular permeability due to its basic nature. The hydrochloride salt further increases aqueous solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfanyl-N-[2-(dimethylamino)ethyl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3OS2.ClH/c1-23(2)12-13-24(20-22-17-5-3-4-6-18(17)27-20)19(25)11-14-26-16-9-7-15(21)8-10-16;/h3-10H,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCELQFQSMZNJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CCSC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-Benzothiazol-2-yl)-3-[(4-chlorophenyl)sulfanyl]-N-[2-(dimethylamino)ethyl]propanamide hydrochloride is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₈H₁₈ClN₃OS
  • Molecular Weight : 367.87 g/mol
  • CAS Number : [Not specified in the search results]

The presence of the benzothiazole moiety contributes to its biological activity, particularly in the context of anticancer and antimicrobial effects.

Target Enzymes and Pathways

Research indicates that compounds with a benzothiazole structure often exhibit their biological effects through specific enzyme interactions. For instance, benzothiazole derivatives have been shown to inhibit DprE1, an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, leading to reduced bacterial growth. The inhibition of this enzyme disrupts the arabinan biosynthesis pathway crucial for mycobacterial survival.

Apoptosis Induction

Recent studies have highlighted the compound's ability to induce apoptosis in cancer cells. It activates procaspase-3, converting it to active caspase-3, which is a key player in the apoptotic pathway. This mechanism was observed in various cancer cell lines, demonstrating significant anticancer activity .

Anticancer Activity

A series of experiments evaluated the anticancer potential of benzothiazole derivatives similar to this compound. The findings revealed:

  • In vitro Studies : Compounds exhibited IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells (a procaspase-3 over-expressing cancer cell line) and no significant activity against MCF-7 cells (procaspase-3 non-expressing), indicating selective cytotoxicity .
CompoundIC50 (μM)Selectivity
8j5.2High
8k6.6High

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar benzothiazole derivatives have shown notable activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival .

Case Studies

  • Anticancer Efficacy : A study conducted on a series of benzothiazole derivatives demonstrated that compounds bearing this structure could significantly induce apoptosis in cancer cells by activating caspase pathways. The most potent compounds were further analyzed for their structure-activity relationships (SAR), revealing that specific substitutions on the benzothiazole ring enhance anticancer activity .
  • Antimicrobial Testing : In another investigation, a range of synthesized benzothiazole derivatives was tested against ten bacterial and ten fungal species. Results indicated that these compounds exhibited varying degrees of antimicrobial activity, suggesting their potential as therapeutic agents in treating infections caused by resistant strains .

Pharmacokinetics

The pharmacokinetic profile of benzothiazole derivatives generally suggests good absorption and distribution properties. The lipophilicity of these compounds, indicated by LogP values typically greater than 4, suggests favorable membrane permeability which is crucial for their bioavailability and efficacy in vivo .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the benzothiazole moiety exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzothiazole can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways .

Anticonvulsant Effects

Similar compounds have shown potential in modulating neurotransmitter systems, particularly in the context of seizure activity. Benzothiazole derivatives are reported to influence GABAergic signaling pathways, which could lead to increased seizure thresholds in animal models . This suggests a promising avenue for developing anticonvulsant medications.

Neuroprotective Activity

Studies have highlighted the neuroprotective properties of benzothiazole derivatives against neurodegenerative diseases. These compounds may inhibit enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters, thus enhancing synaptic availability and function .

Case Study 1: Antimicrobial Activity Assessment

In a study conducted to evaluate the antimicrobial efficacy of benzothiazole derivatives, a series of compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the benzothiazole structure significantly enhanced antimicrobial activity, suggesting structural optimization can lead to more potent agents .

Case Study 2: Neuroprotective Effects in Animal Models

A recent research project investigated the neuroprotective effects of a series of benzothiazole derivatives in rodent models of neurodegeneration. The findings revealed that certain compounds reduced markers of oxidative stress and inflammation in brain tissues, supporting their potential use in treating neurodegenerative disorders like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in the combination of a benzothiazole core, sulfanyl linkage, and dimethylaminoethyl substituent. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Features Biological/Physicochemical Implications References
N-(1,3-Benzothiazol-2-YL)-3-[(4-Chlorophenyl)Sulfanyl]-N-[2-(Dimethylamino)Ethyl]Propanamide Hydrochloride Benzothiazole, 4-chlorophenyl sulfanyl, dimethylaminoethyl, hydrochloride salt Enhanced solubility (HCl salt), potential kinase inhibition or antimicrobial activity due to benzothiazole .
N-(1,3-Benzothiazol-2-YL)-3-[(4-Methylphenyl)Sulfonyl]-N-[2-(4-Morpholinyl)Ethyl]Propanamide Hydrochloride Benzothiazole, 4-methylphenyl sulfonyl, morpholinylethyl Sulfonyl group increases electron-withdrawing effects; morpholine may alter pharmacokinetics vs. dimethylamine .
N-[4-(1,3-Benzothiazol-2-YL)Phenyl]-3-[[5-(4-Chlorophenyl)-[1,3]Thiazolo[2,3-c][1,2,4]Triazol-3-YL]Sulfanyl]Propanamide Benzothiazole-phenyl hybrid, thiazolo-triazolyl sulfanyl Triazole-thiazole fusion may enhance DNA intercalation or topoisomerase inhibition .
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-YL]Sulfanyl}-N-(3-Methylphenyl)Acetamide Triazole-thione, 4-chlorophenyl, methylphenyl Triazole-thione tautomerism influences redox activity; potential antioxidant properties .

Pharmacological and Physicochemical Properties

  • Solubility: The hydrochloride salt of the target compound ensures higher aqueous solubility compared to non-ionic analogues like the sulfonyl-morpholine derivative .
  • Bioactivity : Benzothiazole derivatives are associated with anticancer (e.g., tubulin polymerization inhibition) and antimicrobial activity. The thiazolo-triazole hybrid in may exhibit dual mechanisms due to heterocyclic diversity . Triazole-thiones () are reported for antioxidant activity via radical scavenging (DPPH assay) .

Q & A

Q. What are the established synthetic pathways for N-(1,3-benzothiazol-2-yl)-3-[(4-chlorophenyl)sulfanyl]-N-[2-(dimethylamino)ethyl]propanamide hydrochloride, and how is purity ensured during synthesis?

The synthesis typically involves multi-step reactions, starting with precursors like 2-aminobenzothiazole derivatives and sulfanyl-containing intermediates. Key steps include:

  • Coupling Reactions : Reacting 2-aminobenzothiazole with chloroacetyl chloride in dioxane under triethylamine catalysis (20–25°C) to form intermediates .
  • Sulfanyl Incorporation : Introducing the 4-chlorophenylsulfanyl group via nucleophilic substitution or thiol-ene reactions in solvents like ethanol or dichloromethane under reflux .
  • Purity Assurance : Techniques such as thin-layer chromatography (TLC) monitor reaction progress, while high-performance liquid chromatography (HPLC) quantifies purity (>95% required for biological testing) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., benzothiazole protons at δ 7.2–8.1 ppm, sulfanyl group integration) .
  • Infrared Spectroscopy (IR) : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the propanamide moiety) .
  • Mass Spectrometry (MS) : High-resolution MS ensures molecular weight alignment with the formula C₂₀H₂₂ClN₃OS₂·HCl .

Q. What structural features of this compound are hypothesized to influence its biological activity?

  • The benzothiazole core is linked to intercalation with DNA or enzyme inhibition .
  • The 4-chlorophenylsulfanyl group enhances lipophilicity, potentially improving membrane permeability .
  • The dimethylaminoethyl side chain may facilitate protonation at physiological pH, aiding cellular uptake .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability while minimizing side products?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst Screening : Triethylamine or DMAP (4-dimethylaminopyridine) may accelerate amide bond formation .
  • Temperature Control : Stepwise heating (e.g., reflux for sulfanyl incorporation vs. room temperature for coupling) reduces decomposition .
  • Process Simulation : Computational tools model reaction kinetics to identify bottlenecks (e.g., byproduct formation during sulfanyl addition) .

Q. How should researchers address contradictory results in biological assays (e.g., inconsistent IC₅₀ values across studies)?

  • Dose-Response Reproducibility : Validate assays using standardized cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., cisplatin as a positive control) .
  • Batch Purity Reassessment : Re-analyze compound purity via HPLC to rule out degradation .
  • Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity (e.g., topoisomerase II vs. kinase inhibition) .

Q. What theoretical frameworks guide the design of derivatives to enhance this compound’s pharmacological profile?

  • Structure-Activity Relationship (SAR) Models : Quantify contributions of substituents (e.g., electron-withdrawing groups on the benzothiazole ring) to bioactivity .
  • Molecular Docking : Simulate interactions with targets like DNA gyrase or β-tubulin to prioritize derivatives with improved binding affinities .
  • Pharmacokinetic Modeling : Predict ADME (absorption, distribution, metabolism, excretion) using software like SwissADME to optimize logP and polar surface area .

Methodological Considerations

  • Data Validation : Cross-reference NMR assignments with computational predictions (e.g., ChemDraw NMR simulations) to resolve spectral ambiguities .
  • Control Experiments : Include negative controls (e.g., solvent-only) and structural analogs (e.g., lacking the sulfanyl group) to isolate biological effects .

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